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molecular formula C10H14INO2S B8748475 [(4-Iodophenyl)sulfonyl](2-methylpropyl)amine

[(4-Iodophenyl)sulfonyl](2-methylpropyl)amine

Cat. No. B8748475
M. Wt: 339.20 g/mol
InChI Key: HDXNCEZWFZUKMM-UHFFFAOYSA-N
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Patent
US07566735B2

Procedure details

A solution of (2-methylpropyl)amine (121 mg, 1.65 mmol) and triethylamine (0.35 ml, 2.47 mmol) in DCM (10 ml) was treated with 4-iodobenzenesulfonyl chloride (500 mg, 1.65 mmol) by dropwise addition over 10 minutes with stirring under argon. The reaction mixture was stirred at room temperature for 16 hr. Then the reaction mixture was washed with water (10 ml), separated the organic layer, dried with sodium sulphate. Solvent was removed by rotary evaporation to give the title compound as a white solid (517 mg, 92%).
Quantity
121 mg
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:5])[CH2:3][NH2:4].C(N(CC)CC)C.[I:13][C:14]1[CH:19]=[CH:18][C:17]([S:20](Cl)(=[O:22])=[O:21])=[CH:16][CH:15]=1>C(Cl)Cl>[I:13][C:14]1[CH:19]=[CH:18][C:17]([S:20]([NH:4][CH2:3][CH:2]([CH3:5])[CH3:1])(=[O:22])=[O:21])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
121 mg
Type
reactant
Smiles
CC(CN)C
Name
Quantity
0.35 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mg
Type
reactant
Smiles
IC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 16 hr
Duration
16 h
WASH
Type
WASH
Details
Then the reaction mixture was washed with water (10 ml)
CUSTOM
Type
CUSTOM
Details
separated the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
Solvent was removed by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)S(=O)(=O)NCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 517 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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